5-Methyl-2-hexene

Organic Synthesis Electrophilic Addition Reactivity Comparison

5-Methyl-2-hexene (3404-62-4) is a branched internal alkene for research & industrial synthesis. Its unique structure (internal C2-C3 double bond, remote C5 methyl branch) enables regioselective hydroformylation and controlled polymerization, unlike linear or terminal analogs. High purity (≥99%) ensures reproducible results. Ideal for catalysis studies, GC method development, and medicinal chemistry SAR. Contact us for bulk pricing and custom packaging.

Molecular Formula C7H14
Molecular Weight 98.19 g/mol
CAS No. 3404-62-4
Cat. No. B1588153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-hexene
CAS3404-62-4
Molecular FormulaC7H14
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCC=CCC(C)C
InChIInChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3
InChIKeyGHBKCPRDHLITSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-hexene (CAS 3404-62-4): A Branched C7 Alkene for Controlled Reactivity Studies and Synthesis


5-Methyl-2-hexene (CAS 3404-62-4) is a branched alkene with the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol [1]. It exists as a mixture of cis (Z) and trans (E) isomers [2] and is characterized by an internal double bond between carbons 2 and 3, and a methyl substituent at carbon 5 . This specific substitution pattern distinguishes it from linear hexenes and terminal alkenes, influencing its reactivity profile in addition, polymerization, and hydroformylation reactions . It is typically supplied as a colorless liquid with a purity of ≥99% (GC) , and its key physical properties include a boiling point range of 85.6–86.1 °C and a density of 0.7020 g/cm³ at 20 °C [3].

Why Generic Substitution Fails for 5-Methyl-2-hexene: The Critical Role of Double Bond Position and Substitution


Simple substitution with other C₇H₁₄ alkenes, such as 1-heptene (a linear terminal alkene) or 2-methyl-2-hexene (a more substituted internal alkene), is not scientifically valid due to profound differences in reactivity and reaction outcomes. The specific substitution pattern of 5-methyl-2-hexene—an internal double bond at the 2-position and a remote methyl branch at the 5-position—results in a unique steric and electronic environment . For instance, while a terminal alkene like 3-methyl-1-pentene exhibits higher general reactivity in electrophilic additions, 5-methyl-2-hexene's internal, branched structure can offer enhanced stability and distinct regioselectivity in reactions such as hydroformylation and polymerization . Furthermore, the presence of cis/trans isomerism introduces stereochemical complexity absent in many analogs, which can critically impact product outcomes in stereospecific synthesis [1]. The following quantitative evidence demonstrates precisely where these structural differences translate into measurable performance variations.

Quantitative Differentiation of 5-Methyl-2-hexene from Close Analogs: A Procurement-Focused Evidence Guide


5-Methyl-2-hexene: Reduced Reactivity in Electrophilic Addition Compared to Terminal Analogs

5-Methyl-2-hexene demonstrates lower reactivity in electrophilic addition reactions, such as with HCl, compared to terminal alkene analogs like 3-methyl-1-pentene. This difference arises from the compound's internal, more substituted double bond, which leads to a less stable carbocation intermediate during the reaction . While quantitative rate data are not available, the relative stability is a known class-level inference for internal versus terminal alkenes. This characteristic is crucial for applications where controlled or reduced reactivity is desired to avoid unwanted side reactions [1].

Organic Synthesis Electrophilic Addition Reactivity Comparison

5-Methyl-2-hexene: Distinct Analytical Profile via Kovats Retention Index for GC Confirmation

5-Methyl-2-hexene exhibits a specific Kovats retention index (RI) that serves as a unique analytical fingerprint for its identification and purity confirmation by gas chromatography. On a non-polar squalane column at 100°C, the reported RI is 658.4-659.2 [1]. This value differs from other C7 alkenes, such as 1-heptene (RI 684 on similar phases) [2], allowing for unambiguous differentiation in complex mixtures.

Analytical Chemistry Gas Chromatography Quality Control

5-Methyl-2-hexene: Predicted Oral Bioavailability and ADMET Profile for Medicinal Chemistry

Computational models predict that 5-methyl-2-hexene possesses favorable oral bioavailability and blood-brain barrier penetration characteristics, making it a potentially valuable scaffold or fragment in medicinal chemistry. Using admetSAR 2.0, the compound shows a high predicted probability for blood-brain barrier (BBB) penetration (100%) and human oral bioavailability (72.86%) [1]. These in silico predictions are critical for early-stage drug discovery, where such fragments are screened for desirable pharmacokinetic properties before expensive synthesis and in vivo testing [2].

Medicinal Chemistry ADMET Drug Discovery

5-Methyl-2-hexene: Distinct IR Spectral Fingerprint for Structural Confirmation

The infrared (IR) spectrum of 5-methyl-2-hexene provides a unique fingerprint for its identification, distinguishing it from other alkenes. The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound [1]. Characteristic absorption bands include the C=C stretching vibration and specific C-H bending modes associated with the internal alkene and branched alkyl structure [2]. These features, when compared to spectra of linear hexenes or other branched isomers, allow for definitive structural confirmation.

Spectroscopy Analytical Chemistry Quality Control

5-Methyl-2-hexene: Defined Boiling Point Range as a Purity and Identity Criterion

The boiling point of 5-methyl-2-hexene is a key physical property used for its characterization and purity assessment. According to authoritative sources, the boiling point range is 85.6–86.1 °C [1]. This narrow range is specific to this compound and can be used to differentiate it from other C7 alkenes, such as 1-heptene (bp 93.6 °C) [2] or 2-methyl-2-hexene (bp 95.0 °C) [3]. Significant deviation from this range upon receipt can indicate the presence of impurities or misidentification.

Physical Chemistry Quality Control Material Specification

Optimal Research and Industrial Application Scenarios for 5-Methyl-2-hexene (CAS 3404-62-4)


As a Model Substrate for Internal Alkene Reactivity Studies

Researchers investigating the fundamental reactivity of internal alkenes in reactions like hydroformylation, hydrogenation, or electrophilic addition can utilize 5-methyl-2-hexene as a well-defined model substrate. Its moderate reactivity (as noted in Section 3) compared to terminal alkenes allows for controlled kinetic studies, and the distinct analytical profile (RI, IR) ensures accurate monitoring of reaction progress and product identification [1].

As a Building Block in the Synthesis of Branched Aldehydes via Hydroformylation

In industrial organic synthesis, 5-methyl-2-hexene serves as a valuable precursor for branched aldehydes through hydroformylation . The specific position of the double bond and the methyl branch direct the regioselectivity of the reaction, leading to distinct aldehyde products that are not readily accessible from linear alkenes . The availability of the compound with high purity (≥99%) supports reproducible and scalable process development .

As an Analytical Standard for Gas Chromatography Method Development

Given its well-defined Kovats retention index (RI = 658.4-659.2 on squalane) and availability in high purity, 5-methyl-2-hexene is an excellent standard for developing and validating GC methods for the analysis of complex hydrocarbon mixtures, such as those found in catalytic cracking gasolines [2]. Its distinct RI allows for reliable peak identification and quantification.

As a Fragment in Medicinal Chemistry for ADMET Property Screening

Computational models predict favorable ADMET properties for 5-methyl-2-hexene, including high oral bioavailability and blood-brain barrier penetration [3]. This makes the compound a promising fragment for inclusion in medicinal chemistry libraries, where it can be used to explore structure-activity relationships (SAR) and to build molecules with improved pharmacokinetic profiles [4].

Technical Documentation Hub

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